(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
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Overview
Description
(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is a small bioactive compound derived from the marine sponge Psammaplysilla purea. It is known for its ability to modulate various types of adenosine triphosphatase activity in myosin from skeletal muscle, cardiac muscle, and smooth muscle . This compound has been shown to affect the function and structure of myosins in a variety of ways, making it a compound of significant interest in biochemical and physiological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: (5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide can be synthesized through a series of chemical reactions. The total synthesis involves the use of modular amide coupling reactions to create purealin and its analogues . The synthetic route typically includes steps such as protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods: Industrial production of purealin involves extracting the compound from the sea sponge Psammaplysilla purea. The extraction process includes the following steps :
- The sea sponge is extracted with methanol.
- The methanolic extract is fractionated by partitioning between ethyl acetate and water.
- The ethyl acetate-soluble portion is chromatographed on silica gel, anion-exchange, and Sephadex columns to isolate purealin.
Chemical Reactions Analysis
Types of Reactions: (5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in purealin, leading to the formation of reduced analogues.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogues of purealin with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide has a wide range of scientific research applications, including:
Medicine: this compound and its analogues have shown potential as antiproliferative agents against various cancer cell lines. They inhibit the adenosine triphosphatase activity of cytoplasmic dynein, making them useful in cancer research.
Industry: this compound is used in the development of bioactive compounds for pharmaceutical applications.
Mechanism of Action
(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide exerts its effects by directly affecting the myosin heads, leading to the activation of the superprecipitation of myosin B (natural actomyosin) from rabbit skeletal muscle . It modulates the adenosine triphosphatase activity of myosin by binding to specific sites on the myosin molecule, altering its conformation and function . This modulation affects the interaction between actin and myosin, which is crucial for muscle contraction .
Comparison with Similar Compounds
(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is unique in its ability to activate myosin adenosine triphosphatase and enhance the superprecipitation of actomyosin . Similar compounds include:
Tetrodotoxin: A marine natural product that affects sodium channels.
Saxitoxin: Another marine toxin that targets sodium channels.
Maitotoxin: A potent marine toxin that affects calcium channels.
These compounds, like purealin, are valuable tools for physiological and biochemical studies due to their specific actions on cellular components.
Properties
Molecular Formula |
C27H29Br4N7O7 |
---|---|
Molecular Weight |
883.2 g/mol |
IUPAC Name |
(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C27H29Br4N7O7/c1-43-22-17(30)10-27(23(39)20(22)31)11-19(38-45-27)25(41)33-4-2-6-44-21-15(28)7-13(8-16(21)29)9-18(37-42)24(40)34-5-3-14-12-35-26(32)36-14/h7-8,10,12,23,39,42H,2-6,9,11H2,1H3,(H,33,41)(H,34,40)(H3,32,35,36)/b37-18-/t23-,27+/m1/s1 |
InChI Key |
FFJLRVBPVWKFTA-BAPZPQAKSA-N |
Isomeric SMILES |
COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)C/C(=N/O)/C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CC(=NO)C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br |
Synonyms |
purealin |
Origin of Product |
United States |
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